ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate
CAS No.: 321432-03-5
Cat. No.: VC5041492
Molecular Formula: C11H13ClF3N3O2
Molecular Weight: 311.69
* For research use only. Not for human or veterinary use.
![ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate - 321432-03-5](/images/structure/VC5041492.png)
Specification
CAS No. | 321432-03-5 |
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Molecular Formula | C11H13ClF3N3O2 |
Molecular Weight | 311.69 |
IUPAC Name | ethyl N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]carbamate |
Standard InChI | InChI=1S/C11H13ClF3N3O2/c1-2-20-10(19)17-4-3-16-9-8(12)5-7(6-18-9)11(13,14)15/h5-6H,2-4H2,1H3,(H,16,18)(H,17,19) |
Standard InChI Key | JPNJWTSLHUDREJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)NCCNC1=C(C=C(C=N1)C(F)(F)F)Cl |
Introduction
Chemical Structure and Properties
Molecular Composition
Ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate has the molecular formula C₁₁H₁₃ClF₃N₃O₂ and a molar mass of 311.69 g/mol . Its IUPAC name reflects the presence of:
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A 3-chloro-5-(trifluoromethyl)pyridinyl moiety, which contributes to electron-deficient aromaticity.
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An ethyl carbamate group linked via a secondary amine to the pyridine ring.
The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, a feature common in agrochemicals and pharmaceuticals .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 321432-03-5 | |
Molecular Formula | C₁₁H₁₃ClF₃N₃O₂ | |
Molar Mass | 311.69 g/mol | |
Synonyms | Ethyl [2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino})ethyl]carbamate |
Structural Features
The compound’s pyridine ring is substituted at the 3-position with chlorine and the 5-position with a trifluoromethyl group, creating steric and electronic effects that influence reactivity. The ethyl carbamate group (-NHCOOEt) introduces hydrogen-bonding capacity, which may facilitate interactions with biological targets .
Synthesis and Preparation
General Synthetic Routes
While explicit details for this compound are scarce, its synthesis likely follows strategies used for analogous carbamates. A plausible pathway involves:
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Amination: Reacting 3-chloro-5-(trifluoromethyl)pyridin-2-amine with ethylene diamine to form the secondary amine intermediate.
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Carbamate Formation: Treating the intermediate with ethyl chloroformate in the presence of a base (e.g., triethylamine) to install the carbamate group .
Reactions typically proceed under inert atmospheres at moderate temperatures (0–25°C) to avoid decomposition of sensitive intermediates.
Challenges in Synthesis
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Steric Hindrance: Bulky substituents on the pyridine ring may slow reaction kinetics.
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Moisture Sensitivity: The carbamate group is prone to hydrolysis, necessitating anhydrous conditions .
Research Findings and Analogous Compounds
Biological Activity of Related Structures
Piperazine and carbamate derivatives exhibit diverse pharmacological profiles:
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Antipsychotic Effects: Piperazine-containing analogs modulate dopamine receptors, as seen in compounds like aripiprazole.
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Enzyme Inhibition: Trifluoromethylpyridines often inhibit cytochrome P450 enzymes, impacting drug metabolism .
Table 2: Activity of Structural Analogs
Physicochemical Studies
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